4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid
Description
4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid is a sulfonamide derivative featuring a butanoic acid backbone substituted with a benzenesulfonamido group containing an ethoxycarbonyl moiety at the para position. The ethoxycarbonyl group enhances lipophilicity, while the sulfonamido group provides hydrogen-bonding capabilities, critical for target binding .
Properties
IUPAC Name |
4-[(4-ethoxycarbonylphenyl)sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-2-20-13(17)10-5-7-11(8-6-10)21(18,19)14-9-3-4-12(15)16/h5-8,14H,2-4,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCGBFVWBBCFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid typically involves a multi-step process. One common method includes the reaction of ethyl 4-aminobenzenesulfonate with butanoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted benzenesulfonamido derivatives. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as carbonic anhydrase IX, which plays a role in tumor hypoxia and cancer cell proliferation. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and interfere with their growth .
Comparison with Similar Compounds
The following compounds share structural similarities with 4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid, differing in substituents on the aromatic ring or the nature of the sulfonamido/amide group.
Structural and Functional Group Comparisons
4-[(2-Ethoxycarbonylphenyl)amino]-4-oxobutanoic acid (CAS: 120572-38-5)
- Key Features: Contains an ethoxycarbonyl group but lacks the sulfonamido linkage. Instead, it has an amide bond (-NH-CO-) connecting the phenyl ring to the butanoic acid.
- The amide group may increase metabolic stability compared to sulfonamides .
4-(N-Methyl-4-methoxybenzenesulfonamido)butanoic acid (CID 16227713)
- Key Features : Replaces ethoxycarbonyl with methoxy and introduces an N-methyl group on the sulfonamido nitrogen.
- Impact: Methoxy is less electron-withdrawing than ethoxycarbonyl, altering electronic properties of the aromatic ring.
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid (CAS: 1031281-07-8)
- Key Features : Bromophenyl and thienylmethyl groups introduce steric bulk and heteroaromaticity. The ketone at position 4 increases rigidity.
- Impact : Bromine’s electronegativity may enhance halogen bonding, while the thienyl group could improve membrane permeability. The ketone may reduce conformational flexibility compared to the ethoxycarbonyl analog .
4-(N-Boc-4-piperidyl)butanoic acid
- Key Features : Replaces the aromatic sulfonamido group with a bulky N-Boc-piperidine moiety.
- Impact : The piperidine ring introduces basicity and 3D bulk, which may enhance binding to targets requiring hydrophobic pockets (e.g., GPCRs). However, the Boc group is prone to hydrolysis under acidic conditions, limiting stability .
Physicochemical Properties
*Predicted using fragment-based methods.
Key Observations :
- Lipophilicity : Bromophenyl and thienyl groups (LogP 2.56) increase lipophilicity, favoring blood-brain barrier penetration. Methoxy substitution reduces LogP compared to ethoxycarbonyl .
- Solubility: Sulfonamido derivatives generally exhibit lower aqueous solubility due to hydrogen-bond donor-acceptor balance. Amide analogs (e.g., ) show improved solubility.
Enzyme Inhibition
- Target Compound : Demonstrates inhibitory activity against carbonic anhydrase IX (IC₅₀ = 12 nM) due to sulfonamido-Zn²⁺ interaction in the active site.
- Comparison: 4-(N-Methyl-4-methoxybenzenesulfonamido)butanoic acid: N-Methylation abolishes Zn²⁺ binding, reducing activity (IC₅₀ > 1 µM) .
Metabolic Stability
- Target Compound : Ethoxycarbonyl ester is susceptible to esterase hydrolysis (t₁/₂ = 45 min in human plasma).
- Comparison: 4-(N-Boc-4-piperidyl)butanoic acid: Boc group hydrolyzes rapidly in acidic conditions (t₁/₂ = 10 min at pH 2) but stable in plasma . 4-(4-Bromophenyl)-4-oxobutanoic acid: Ketone stabilizes the structure (t₁/₂ > 6 h in plasma) .
Biological Activity
4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid is a synthetic compound with potential biological activities that have been explored in various research contexts. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight: 285.35 g/mol
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which play crucial roles in various physiological processes, including respiration and fluid balance. Inhibition of CAs can lead to therapeutic effects in conditions such as edema and certain types of cancer .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, sulfonamide derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and PC3 .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT116 | 0.055-0.105 |
| Similar sulfonamide | PC3 | 0.039-0.112 |
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways related to cancer progression. The inhibition of carbonic anhydrases has been linked to reduced tumor growth and metastasis .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several benzenesulfonamide derivatives, including this compound, against multiple cancer cell lines. The results showed promising anticancer activity, warranting further investigation into its mechanism and potential clinical applications .
- Enzyme Activity Modulation : Another research effort focused on the modulation of enzyme activity by this compound, demonstrating its potential as a selective inhibitor of carbonic anhydrases, which could be beneficial in treating conditions where CA activity is dysregulated .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the sulfonamide group significantly affect the biological activity of related compounds. For instance, variations in substituents on the aromatic ring can enhance or diminish cytotoxic effects, highlighting the importance of molecular design in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
